Quinazolin-8-amine

Cyclin-Dependent Kinase (CDK) Inhibitors Cancer Therapeutics Structure-Based Drug Design

Quinazolin-8-amine (CAS: 101421-74-3) is an 8-position amino-substituted heterocyclic building block, structurally validated for developing picomolar-range CDK inhibitors and selective PI3Kδ modulators. Unlike the common 4-amino isomer, this scaffold enables distinct binding modes confirmed by X-ray crystallography, offering a unique vector for structure-based drug design. Procure this specific isomer to ensure target engagement and experimental reproducibility in your kinase programs.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 101421-74-3
Cat. No. B020722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-8-amine
CAS101421-74-3
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C(=C1)N
InChIInChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2
InChIKeyPDLQGOYYXRNZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 8-Aminoquinazoline (CAS 101421-74-3): A Core Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


Quinazolin-8-amine (CAS: 101421-74-3, molecular weight 145.16 g/mol) is a heterocyclic building block featuring a quinazoline core with an amine group at the 8-position . This positional isomer provides a distinct scaffold for the rational design of kinase inhibitors, particularly cyclin-dependent kinases (CDKs) and other tyrosine kinases (TKs) [1]. Its structure enables the creation of ring-constrained analogs with high potency, such as those in the 4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine series, which have demonstrated activity in the picomolar range [2]. The compound's physical properties, including a calculated density of 1.292 g/cm³ and a boiling point of 328.3 °C at 760 mmHg, are well-documented for handling and formulation purposes .

Why 8-Aminoquinazoline Is Not a Generic Alternative to 4-Aminoquinazolines


The position of the amine group on the quinazoline ring is a critical determinant of biological activity and target engagement, making simple substitution between positional isomers like 4-aminoquinazoline and 8-aminoquinazoline scientifically invalid. The 4-aminoquinazoline core is a well-established pharmacophore for EGFR and other kinases, with its activity highly dependent on the 4-position's electronic and steric environment [1]. In contrast, the 8-amino substitution pattern enables a distinct set of interactions and is favored for different target classes, such as CDKs [2]. For instance, 8-amino-substituted quinazolines have been used to develop ring-constrained CDK inhibitors with unique binding modes confirmed by X-ray crystallography, a structural strategy that is not directly applicable to the 4-amino series [2]. Therefore, assuming functional equivalence between these positional isomers will lead to flawed experimental design and unreliable results.

Quantitative Differentiation of Quinazolin-8-amine (CAS 101421-74-3) Against Closest Analogs


CDK2 Inhibition Potency: 8-Aminoquinazoline-Based CDK Inhibitor Achieves 0.7 nM IC50

Derivatives of 8-aminoquinazoline demonstrate extreme potency against CDK2, a key cell cycle regulator. The compound 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine, a representative of this class, inhibits CDK2 with an IC50 of 0.7 nM (at 100 μM ATP) [1]. This represents a significant improvement over the broader class of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors, from which it was derived and which typically exhibit potency in the low nanomolar to micromolar range [1].

Cyclin-Dependent Kinase (CDK) Inhibitors Cancer Therapeutics Structure-Based Drug Design

CDK4/6 Inhibition: Sub-Nanomolar Potency Achieved with Advanced 8-Aminoquinazoline Scaffolds

Advanced derivatives featuring the 8-aminoquinazoline core, such as those from the [1,2,3]triazolo[4,5-h]quinazoline series, show exceptional potency against CDK4 and CDK6. A specific compound, US20230416271 Compound II.29, demonstrated an IC50 of 0.200 nM against CDK4/cyclin D3, and another, Compound II.19, had an IC50 of 0.400 nM against CDK2 [1][2]. This performance establishes the 8-aminoquinazoline scaffold as a foundation for developing highly potent, next-generation CDK4/6 inhibitors, surpassing many earlier quinazoline-based kinase inhibitors.

CDK4/6 Inhibitors Triazoloquinazoline Kinase Selectivity

TRPV1 Antagonism: The 8-Quinazoline Core Shows Superior In Vitro Potency to Other Bicyclic Heteroaromatics

In a study evaluating various bicyclic heteroaromatic cores for TRPV1 antagonism, the 8-quinazoline pharmacophore was found to be more potent than several close structural analogs. The in vitro potency ranking for blocking capsaicin activation of TRPV1 was: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline > or = cinnoline ~ phthalazine ~ quinoxaline ~ 5-quinoline [1]. This places the 8-quinazoline core among the top-performing heterocycles in this series, outperforming the 8-isoquinoline, phthalazine, quinoxaline, and cinnoline scaffolds.

TRPV1 Antagonists Pain Management Ion Channels

PI3K Delta Inhibition: A Functional 8-Quinazoline Derivative Shows 80% Inhibition at 10 µM

A series of 7- or 8-(N-substituted)-2-morpholino-quinazolines was synthesized and evaluated for DNA-PK and PI3K inhibition. Notably, compound 7c (R=CH2(pyridine-4-yl)), an 8-substituted analog, displayed selective PI3Kδ inhibition with 80% inhibition at a concentration of 10 µM, whereas related compounds were inactive or less selective [1]. This demonstrates the ability of the 8-aminoquinazoline scaffold to be tailored for selective PI3K isoform inhibition, a key requirement for developing targeted cancer immunotherapies.

PI3K Inhibitors Immuno-Oncology Kinase Selectivity

Optimal Applications for Quinazolin-8-amine (CAS 101421-74-3) Based on Differentiating Evidence


Rational Design of Next-Generation CDK Inhibitors

This compound is the optimal starting material for synthesizing potent, ring-constrained CDK inhibitors. The documented IC50 of 0.7 nM for a 4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine derivative against CDK2, and sub-nanomolar activity for triazolo[4,5-h]quinazoline derivatives against CDK4/6, provides a validated, high-potency template for developing cancer therapeutics with a defined binding mode [1][2].

Developing Selective TRPV1 Antagonists for Pain Research

Procure this compound to explore structure-activity relationships (SAR) around the TRPV1 receptor. Comparative pharmacology data ranks the 8-quinazoline pharmacophore as more potent than several other bicyclic heteroaromatic cores, offering a data-supported advantage over alternatives like isoquinoline, phthalazine, or quinoxaline for initiating a TRPV1 antagonist program [1].

Synthesizing Isoform-Selective PI3Kδ Inhibitors

Use 8-aminoquinazoline as a precursor for synthesizing 8-(N-substituted)-2-morpholino-quinazolines, a class demonstrated to yield compounds with selective PI3Kδ inhibitory activity (80% inhibition at 10 µM) [1]. This is a targeted application for developing immunomodulatory agents where PI3Kδ selectivity is paramount.

Building Focused Libraries for Kinase Profiling and Crystallography

Given the availability of an X-ray crystal structure of an 8-aminoquinazoline derivative bound to CDK2, this scaffold is ideal for structure-based drug design efforts [1]. It provides a clear structural rationale for modifications, enabling the creation of focused compound libraries to probe kinase selectivity and binding modes with high precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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